(3,5-Difluoro-4-isopropoxyphenyl)methanol
Overview
Description
(3,5-Difluoro-4-isopropoxyphenyl)methanol is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring, along with a methanol group. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-isopropoxyphenyl)methanol typically involves the reaction of 3,5-difluoro-4-isopropoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4-isopropoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-difluoro-4-isopropoxybenzaldehyde or 3,5-difluoro-4-isopropoxybenzoic acid.
Reduction: Formation of various reduced derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
(3,5-Difluoro-4-isopropoxyphenyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms and the isopropoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-4-methoxyphenyl)methanol
- 3,5-Difluoro-4-ethoxyphenyl)methanol
- 3,5-Difluoro-4-propoxyphenyl)methanol
Uniqueness
(3,5-Difluoro-4-isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which can impart distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(3,5-difluoro-4-propan-2-yloxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6,13H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYRKWQTBYUHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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